molecular formula C12H14O4 B14019339 5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid CAS No. 4642-35-7

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid

Cat. No.: B14019339
CAS No.: 4642-35-7
M. Wt: 222.24 g/mol
InChI Key: BXYMOIQVBYOEFY-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid (CAS: Not explicitly provided; structure shown in Figure 1) is a substituted β-keto carboxylic acid featuring a phenolic ring with hydroxyl (-OH) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. This compound serves as a critical intermediate in organic synthesis, notably in the preparation of (±)-sydowic acid, a fungal metabolite isolated from Aspergillus sydowi. The synthesis involves oxidation of its acetate derivative with alkaline permanganate or N-bromosuccinimide (NBS), followed by hydrolysis . Its structure combines aromatic reactivity with keto-acid functionality, enabling diverse chemical transformations.

Properties

CAS No.

4642-35-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-hydroxy-4-methylphenyl)-5-oxopentanoic acid

InChI

InChI=1S/C12H14O4/c1-8-5-6-9(11(14)7-8)10(13)3-2-4-12(15)16/h5-7,14H,2-4H2,1H3,(H,15,16)

InChI Key

BXYMOIQVBYOEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable reagent to introduce the pentanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The hydroxy and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Aryl-Substituted 5-Oxopentanoic Acid Derivatives

These compounds share the 5-oxopentanoic acid backbone but differ in aryl substituents, which dictate their electronic properties and applications.

Compound Name Substituents on Aryl Ring Molecular Weight (g/mol) Key Applications Reference
5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid 2-OH, 4-CH₃ ~222.2 (estimated) Synthesis of (±)-sydowic acid
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-F 210.2 Precursor for Friedel-Crafts products
5-(4-Methoxyphenyl)-5-oxopentanoic acid 4-OCH₃ 222.2 Catalytic hydroboration studies
5-(p-Tolyl)-5-oxopentanoic acid (1b) 4-CH₃ 206.2 Model compound for reaction tuning

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F in 4-fluorophenyl derivatives) enhance electrophilicity at the keto group, facilitating nucleophilic additions. Electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Synthetic Utility: The target compound’s phenolic -OH group enables regioselective functionalization (e.g., acetylation prior to oxidation) , whereas fluorinated analogs are used in photoredox catalysis .

Amino- and Amido-Substituted Derivatives

These derivatives feature nitrogen-containing groups, altering their biological and chemical profiles.

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
(R)-4-Benzamido-5-oxopentanoic acid derivatives 4-Benzamido ~350–450 CCK/gastrin receptor antagonists
5-(2-Aminophenyl)-5-oxopentanoic acid 2-NH₂ 221.2 Metabolite in carbazole degradation
2-(4-Methylphenylsulfonamido)-5-iodophenylamino derivatives Sulfonamido, iodophenylamino ~500–550 Anticancer agents (HT-29 cell line)

Key Observations :

  • Biological Activity : Amido derivatives (e.g., CR 2194 in ) exhibit receptor selectivity due to steric and electronic modulation. For example, dichlorobenzamido groups enhance CCK-B receptor affinity .
  • Metabolic Pathways: The 2-aminophenyl derivative is a bacterial metabolite, highlighting its role in environmental biodegradation .

Polymer and Probe Derivatives

These compounds integrate 5-oxopentanoic acid into functional materials or imaging agents.

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications Reference
5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP) Thiol-terminated CTA ~290.4 RAFT polymerization initiator
64Cu-T-peptide-MeCOSar Peptide-conjugated ~1200 PET imaging of cardiac fibrosis
NBoc-Glu-OtBu derivatives Zwitterionic monomers ~300–350 Amino-acid-derived polymers

Key Observations :

  • Material Science: APP’s thiocarbonothioylthio group enables controlled radical polymerization, critical for synthesizing thermo-responsive copolymers .
  • Imaging Probes : Conjugation with peptides (e.g., MeCOSar) enhances tissue targeting, as seen in collagen IV-specific PET tracers .

Physicochemical and Functional Contrasts

  • logP/Solubility: The target compound’s phenolic -OH increases hydrophilicity (logP ~1–2) compared to fluorinated (logP ~2.5) or methoxylated (logP ~3) analogs .
  • Thermal Stability : Amido derivatives (e.g., ) exhibit higher thermal stability due to hydrogen bonding, whereas keto-acids may undergo decarboxylation under acidic conditions .
  • Synthetic Routes: Friedel-Crafts acylation is common for aryl-substituted derivatives , while the target compound relies on terpenoid-inspired oxidation pathways .

Biological Activity

5-(2-Hydroxy-4-methylphenyl)-5-oxopentanoic acid, a compound with notable structural features, has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

This structure allows for diverse interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could affect various physiological processes.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival, impacting cellular responses to stressors.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent.

Concentration (µM)% Inhibition
1025
5050
10075

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits inhibitory effects on certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

EnzymeIC50 (µM)
COX30
LOX45

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) following administration of the compound, indicating its role in modulating inflammatory responses.

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